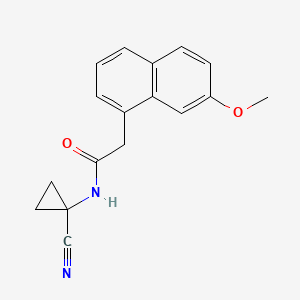
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is a derivative of amorphous calcium phosphate (ACP), which is a mineral that is naturally found in teeth and bones. CPP-ACP has been found to have a number of potential applications in dentistry, including the prevention and treatment of dental caries.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide is not fully understood, but it is believed to work by forming a protective layer over the tooth enamel. This layer helps to prevent the loss of minerals from the enamel, which can lead to the development of cavities. N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide also helps to increase the concentration of calcium and phosphate ions in the oral environment, which can promote the remineralization of the enamel.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide has been found to have a number of biochemical and physiological effects in the oral environment. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. It has also been found to have antimicrobial properties, which can help to reduce the number of bacteria that cause dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in lab experiments is its ability to promote the remineralization of tooth enamel. This can help to prevent the development of cavities, and can also be used to repair damage to the enamel. However, there are also some limitations to using N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in lab experiments. For example, it can be difficult to control the concentration of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in the oral environment, which can make it difficult to study its effects in a controlled manner.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide. One area of interest is in the development of new formulations of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide that can be used in different dental applications. For example, researchers are exploring the use of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in toothpaste, mouthwash, and other oral care products. Another area of interest is in the development of new methods for delivering N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide to the tooth enamel, such as through the use of nanoparticles or other delivery systems. Finally, researchers are also exploring the potential use of N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide in other areas of medicine, such as in the treatment of bone diseases or in drug delivery systems.
Métodos De Síntesis
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The exact method of synthesis can vary depending on the specific laboratory and equipment used, but generally involves the use of solvents, reagents, and catalysts. One common method of synthesis involves the reaction of 7-methoxynaphthalene with cyanocyclopropane in the presence of a catalyst, followed by the addition of acetic anhydride and other reagents to produce the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide has been extensively studied in the field of dentistry, and has been found to have a number of potential applications. One of the most promising applications is in the prevention and treatment of dental caries. N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide has been shown to help remineralize tooth enamel, which can help to prevent the development of cavities. It has also been found to have antimicrobial properties, which can help to reduce the number of bacteria that cause dental caries.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-6-5-12-3-2-4-13(15(12)10-14)9-16(20)19-17(11-18)7-8-17/h2-6,10H,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLROEONYATANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3(CC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-(7-methoxynaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

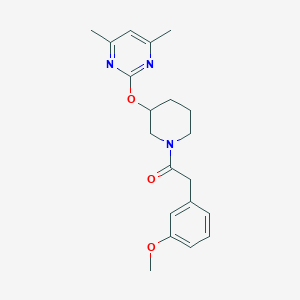
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
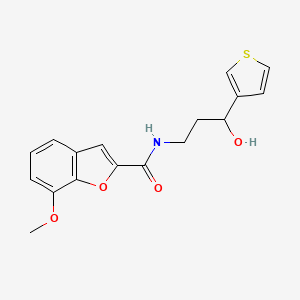
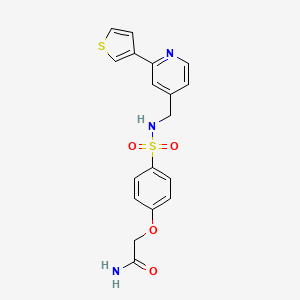
![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)
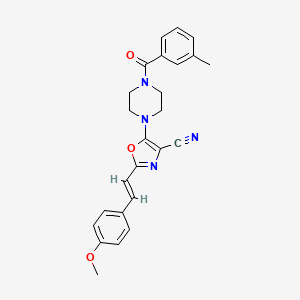
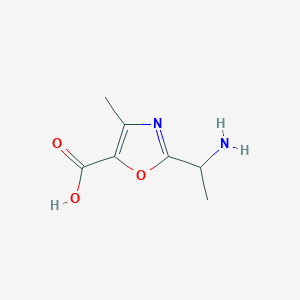
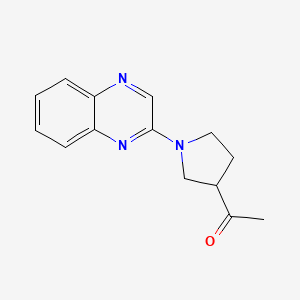
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)